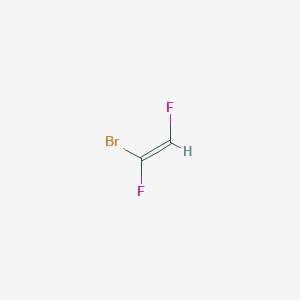
Ethene, 1-bromo-1,2-difluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene, 1-bromo-1,2-difluoro- is an organofluorine compound with the molecular formula C2HBrF2 It is a derivative of ethene, where two hydrogen atoms are replaced by one bromine and two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethene, 1-bromo-1,2-difluoro- can be synthesized through various methods. One common approach involves the halogenation of ethene derivatives. For instance, starting with ethene, a bromination reaction can be carried out using bromine (Br2) in the presence of a catalyst to introduce the bromine atom. Subsequently, fluorination can be achieved using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions .
Industrial Production Methods
Industrial production of ethene, 1-bromo-1,2-difluoro- typically involves large-scale halogenation processes. These processes are carried out in specialized reactors where ethene is exposed to bromine and fluorine gases under high pressure and temperature. The reaction conditions are carefully monitored to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethene, 1-bromo-1,2-difluoro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Addition Reactions: The double bond in the ethene moiety allows for addition reactions with halogens, hydrogen, and other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under mild conditions.
Electrophilic Addition: Halogens like chlorine (Cl2) or bromine (Br2) can be added across the double bond in the presence of a catalyst.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions at elevated temperatures.
Major Products Formed
Substitution: Products include ethene derivatives with different functional groups replacing the bromine atom.
Addition: Products include dihalogenated or hydrogenated ethene derivatives.
Elimination: Products include alkenes or alkynes depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Ethene, 1-bromo-1,2-difluoro- has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethene, 1-bromo-1,2-difluoro- involves its ability to participate in various chemical reactions due to the presence of the bromine and fluorine atoms. These atoms can influence the reactivity and stability of the compound, allowing it to interact with different molecular targets. The pathways involved include nucleophilic substitution, electrophilic addition, and elimination reactions, which can lead to the formation of various products with distinct properties .
Comparación Con Compuestos Similares
Similar Compounds
Ethene, 1-bromo-1-chloro-2,2-difluoro-: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethene, 1,1-difluoro-: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
Ethene, 1-bromo-1,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Propiedades
Fórmula molecular |
C2HBrF2 |
|---|---|
Peso molecular |
142.93 g/mol |
Nombre IUPAC |
(Z)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1+ |
Clave InChI |
YQPBMUIOKYTYDS-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(/F)\Br)\F |
SMILES canónico |
C(=C(F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















